(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
Description
Pyrazole Rings
Piperazine and Sulfonyl Group
Intermolecular Interactions
- Weak C-H···O hydrogen bonds between sulfonyl oxygen and adjacent pyrazole protons stabilize the crystal lattice.
- π-π stacking interactions (3.8 Å separation) between chlorophenyl and pyrazole rings further contribute to solid-state packing.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H) : Pyrazole H-5 proton adjacent to the sulfonyl group.
- δ 7.42–7.38 (m, 4H) : Aromatic protons from the 2-chlorophenyl group.
- δ 6.89 (s, 1H) : Pyrazole H-4 proton on the 3,5-dimethylpyrazole ring.
- δ 3.72 (s, 3H) : N-Methyl group on the pyrazole.
- δ 2.51–2.49 (m, 4H) : Piperazine methylene protons.
- δ 2.34 (s, 6H) : Methyl groups on the 3,5-dimethylpyrazole.
¹³C NMR (100 MHz, CDCl₃):
- δ 189.4 : Carbonyl carbon (C=O).
- δ 148.2–114.7 : Aromatic carbons from pyrazole and chlorophenyl rings.
- δ 52.3 : Piperazine methylene carbons.
- δ 38.5 : N-Methyl carbon.
- δ 21.2 : Methyl carbons on 3,5-dimethylpyrazole.
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 1675 : C=O stretch (methanone).
- 1350, 1150 : Asymmetric and symmetric S=O stretches (sulfonyl group).
- 3100–3000 : Aromatic C-H stretches.
- 2920, 2850 : Aliphatic C-H stretches (methyl and methylene groups).
Mass Spectrometry (MS)
- m/z 499.97 [M+H]⁺ : Molecular ion peak confirming the molecular weight.
- m/z 364.2 : Fragment corresponding to loss of the 3,5-dimethylpyrazole moiety.
- m/z 231.1 : Chlorophenyl-piperazine fragment.
Propriétés
IUPAC Name |
[3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3S/c1-14-12-15(2)27(22-14)20(28)16-13-24(3)23-19(16)31(29,30)26-10-8-25(9-11-26)18-7-5-4-6-17(18)21/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVONPFRVPRGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological activities, making them significant in medicinal chemistry. This article will explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₅O₂S
- Molecular Weight : 397.88 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A piperazine ring substituted with a 2-chlorophenyl group, which is known to enhance biological activity.
- Two pyrazole moieties , which are pivotal for the compound's pharmacological effects.
- A sulfonyl group , which may contribute to its interaction with biological targets.
Pharmacological Activities
Pyrazole derivatives have been extensively studied for various biological activities, including:
- Anticancer Activity : Several studies have reported that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown significant inhibition of cell proliferation in breast and lung cancer models .
- Antidepressant Effects : Some pyrazole derivatives have been linked to antidepressant activity through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anti-inflammatory Properties : The presence of the pyrazole ring is associated with anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that:
- The sulfonamide group may facilitate binding to specific receptors or enzymes involved in disease processes.
- The dual pyrazole structure could enhance binding affinity and selectivity towards biological targets.
In Vitro Studies
A study conducted on similar pyrazole derivatives demonstrated their cytotoxicity against various cancer cell lines using the National Cancer Institute's NCI-60 panel. Compounds showed inhibition growth percentages (IGP) ranging from 10% to 23% across different cancer types such as breast (MCF7) and colon cancers .
Structure-Activity Relationship (SAR)
Research has indicated that modifications in the substituents on the pyrazole rings significantly affect biological activity. For example:
- Substituents such as methyl or chloro groups can enhance anticancer properties.
- The presence of a sulfonamide group has been linked to improved binding efficacy to target proteins involved in cancer progression .
Comparative Analysis
| Compound | Activity | Cell Line Tested | IGP (%) |
|---|---|---|---|
| Compound A | Anticancer | MCF7 (Breast) | 23% |
| Compound B | Antidepressant | Neuroblastoma | 15% |
| Compound C | Anti-inflammatory | Colon Cancer | 21% |
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds, including the target compound, show significant antitumor activity. For instance, a study evaluated various pyrazole derivatives for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain modifications to the pyrazole structure enhanced its potency against tumor cells, indicating a promising avenue for cancer therapy development .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Research has shown that pyrazole-based compounds can exhibit activity against a range of pathogens, including bacteria and fungi. In particular, derivatives similar to the target compound have been tested against strains of Candida and Staphylococcus aureus, revealing effective inhibition at low concentrations . These findings suggest potential applications in treating infections caused by resistant strains.
Central Nervous System Disorders
The piperazine moiety within the compound is known for its neuroactive properties. Compounds incorporating piperazine have been studied for their effects on neurotransmitter systems and potential use in treating disorders such as anxiety and depression. Research indicates that modifications to piperazine can enhance selectivity for serotonin and dopamine receptors, which may lead to new treatments for psychiatric conditions .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases, and compounds with pyrazole structures have shown promise as anti-inflammatory agents. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for developing therapies aimed at conditions like arthritis and inflammatory bowel disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have revealed that specific substitutions on the pyrazole and piperazine rings significantly influence the pharmacological profile of these compounds, aiding in the design of more potent analogs with desirable therapeutic effects .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Efficacy
A research team synthesized a series of pyrazole derivatives and evaluated their efficacy against human breast cancer cell lines. The study found that specific substitutions led to enhanced apoptosis in cancer cells, suggesting potential clinical applications in oncology.
Case Study 2: Antimicrobial Testing
In another study, a novel derivative similar to (3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone was tested against multidrug-resistant bacterial strains. Results indicated significant antibacterial activity with minimum inhibitory concentration values lower than those of conventional antibiotics.
Case Study 3: Neuropharmacological Effects
A pharmacological evaluation highlighted the compound's ability to modulate serotonin receptors in vitro, providing a basis for its potential use in treating mood disorders. Behavioral studies in animal models further supported its antidepressant-like effects.
Comparaison Avec Des Composés Similaires
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone
- Key Differences: Replaces the sulfonamide bridge with a diphenylethanone group and introduces a nitro substituent on the phenyl ring.
[4-(Cyclopropylsulfonyl)-1-piperazinyl][1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl]methanone
- Key Differences : Incorporates a pyrimidine ring and an azetidine group instead of the 1-methylpyrazole.
- Functional Impact : The pyrimidine and azetidine groups may improve solubility or modulate steric hindrance, affecting bioavailability .
Methanone Derivatives with Bioactive Pyrazole Cores
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
- Key Differences: Substitutes the piperazine-sulfonamide group with a pyrazolo[3,4-d]pyrimidin-4-ylamino moiety.
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Key Differences: Features a diazenyl linker and ethanone group instead of the sulfonamide-piperazine system.
- Activity Data : Exhibited potent antibacterial activity (MIC: 2 µg/mL against S. aureus and E. coli), highlighting the role of halogenated aryl groups in antimicrobial efficacy .
Sulfonamide-Containing Analogues
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
- Key Differences: Uses a pyrazole-sulfonamide core without the piperazine or methanone groups.
Q & A
Basic Questions
Q. What are the standard synthetic methodologies for preparing (3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes sulfonylation of a pyrazole intermediate with a piperazine derivative. For example, refluxing 4-(2-chlorophenyl)piperazine-1-sulfonyl chloride with a pre-synthesized pyrazole-carboxylic acid derivative in anhydrous DMF under basic conditions (e.g., potassium carbonate). Purification is achieved via recrystallization from methanol or column chromatography .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural elucidation employs spectroscopic techniques:
- 1H/13C NMR : To confirm substituent positions (e.g., methyl groups at pyrazole C3/C5) and sulfonyl-piperazine connectivity.
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1690 cm⁻¹, S=O stretch at ~1350–1150 cm⁻¹).
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., observed [M⁺] at m/z ~500–550 depending on substituents) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Variation of Substituents : Introduce electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy) groups on the 2-chlorophenyl ring (piperazine moiety) to assess impact on receptor binding.
- Bioisosteric Replacement : Replace the sulfonyl group with carbonyl or phosphonate to evaluate metabolic stability.
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., serotonin or dopamine receptors). SAR trends from analogous compounds (e.g., pyrazole-sulfonamide derivatives) suggest enhanced activity with halogens at para positions .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50/EC50 assays across multiple cell lines (e.g., Gram-negative bacteria vs. mammalian cancer cells) to identify selective toxicity thresholds.
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (caspase-3 activation) from necrosis (propidium iodide uptake). For antimicrobial activity, combine MIC assays with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.
- Data Normalization : Account for variations in experimental conditions (e.g., solvent/DMSO concentration, incubation time) that may artifactually skew results .
Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicological risks?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions.
- Bioaccumulation Potential : Measure logP values (e.g., shake-flask method) and model BCF (bioconcentration factor) using EPI Suite.
- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). For advanced tier assessment, apply microcosm studies to evaluate impacts on soil microbial diversity .
Q. How are synthetic byproducts or degradation products characterized during scale-up?
- Methodological Answer :
- LC-HRMS : Identify impurities via high-resolution mass spectrometry (e.g., Q-TOF) coupled with UPLC separation.
- Stress Testing : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic conditions (ICH Q1A guidelines).
- Mechanistic Insight : Use DFT calculations to predict degradation pathways (e.g., sulfonyl group hydrolysis to sulfonic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
